Agistatine B

Natural Product Chemistry Cholesterol Biosynthesis Structure-Activity Relationship

SAR studies on cholesterol biosynthesis inhibitors require structurally defined tricyclic pyranacetal references with confirmed stereochemistry. Agistatine B (CAS 144096-46-8) meets this need as a tricyclic analog with an established X-ray crystal structure for confident molecular docking. • Tricyclic scaffold differentiates from bicyclic Agistatine A in SAR campaigns • X-ray validated stereochemistry enables unambiguous pharmacophore modeling • LC-MS dereplication standard for pyranacetal natural products in fungal metabolomics. Supplied with full analytical documentation for reproducible research.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
Cat. No. B13734419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgistatine B
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCC1CCC2C3(C1OC(O2)CC3O)O
InChIInChI=1S/C11H18O4/c1-2-6-3-4-8-11(13)7(12)5-9(14-8)15-10(6)11/h6-10,12-13H,2-5H2,1H3/t6-,7+,8?,9-,10-,11?/m1/s1
InChIKeyVPNRLNAIVJHRND-RZJTZRKSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agistatine B: Cholesterol Biosynthesis Inhibitor


Agistatine B (CAS 144096-46-8) is a tricyclic pyranacetal fungal metabolite belonging to the agistatine class of natural products [1]. First isolated from the fungus FH-A 6239 (Fusarium sp.) through chemical screening, Agistatine B is structurally characterized as a tricyclic analog of agistatine A with molecular formula C₁₁H₁₈O₄ and molecular weight 214.3 g/mol [2]. The compound is classified as a mycotoxin and functions as an inhibitor of cholesterol biosynthesis . Agistatine B represents one of four originally reported agistatines (A, B, D, and E), each exhibiting distinct pyranacetal scaffold variations with potential differential biological profiles that warrant selective procurement based on specific research objectives [3].

Agistatine B: Non-Interchangeability with Analogs


Substitution among agistatine analogs introduces uncontrolled variables that may compromise experimental reproducibility and data interpretation. Agistatine B is distinguished from its in-class analogs by its tricyclic pyranacetal scaffold architecture [1]. In contrast, Agistatine A possesses a bicyclic framework, while Agistatine D and E exhibit distinct oxidation states and functional group arrangements [2]. These structural differences are known in natural product chemistry to directly influence target binding affinity, metabolic stability, and cellular permeability — parameters that cannot be assumed equivalent across analogs without direct comparative evaluation . Furthermore, the agistatine series was reported to lack significant antibacterial, antifungal, antiviral, herbicidal, and insecticidal activity in initial screening panels, suggesting that cholesterol biosynthesis inhibition may represent a scaffold-specific rather than pan-class property [3]. Procurement decisions must therefore be guided by the specific structural features and any available differential activity data of the exact analog required for the intended research application.

Agistatine B Differentiation Evidence


Tricyclic vs. Bicyclic Scaffold Architecture

Agistatine B possesses a tricyclic pyranacetal core structure, representing a distinct scaffold architecture compared to its bicyclic analog Agistatine A [1]. This structural difference has been confirmed by X-ray crystallographic analysis of Agistatine B and its bromobenzoyl derivatives, establishing unequivocal stereochemical assignment [2]. The tricyclic versus bicyclic scaffold distinction is fundamental to natural product structure-activity relationships, as ring system topology governs molecular shape, conformational flexibility, and potential target binding interactions.

Natural Product Chemistry Cholesterol Biosynthesis Structure-Activity Relationship

Molecular Formula and Weight Differences

Within the agistatine series, Agistatine B (C₁₁H₁₈O₄, MW 214.3) exhibits a distinct molecular formula and weight profile relative to Agistatine D (C₁₁H₁₄O₄, MW 210.2) and Agistatine E (C₁₁H₁₆O₅, MW 228.2) [1]. The difference of four hydrogen atoms between Agistatine B and D reflects a higher oxidation state in the latter, while Agistatine E incorporates an additional oxygen atom . These compositional differences are not trivial — they reflect variations in functional group content, oxidation state, and hydrogen bonding capacity that directly impact compound behavior in biological systems and analytical workflows.

Physicochemical Properties Natural Product Isolation Compound Procurement

Lack of Broad Antimicrobial Activity

Initial comprehensive biological screening of the agistatine series revealed a notable lack of activity across multiple therapeutic target areas. Specifically, the known agistatines (including Agistatine B) were tested for antibacterial, antifungal, antiviral, herbicidal, and insecticidal activities and did not exhibit any significant activity in these assays [1]. This negative data set provides valuable context: the cholesterol biosynthesis inhibitory activity attributed to this class appears to be a relatively specific property rather than a promiscuous cytotoxic effect. This activity profile distinguishes Agistatine B from broadly bioactive natural products and suggests a more defined mechanism of action.

Biological Screening Activity Selectivity Cholesterol Biosynthesis

Solubility and Formulation Profile

Agistatine B exhibits solubility in methanol, DMSO, and acetone, with a calculated aqueous solubility of approximately 6.4 g/L at 25°C . This solubility profile is consistent with the moderate polarity expected for a polyketide-derived pyranacetal containing two hydroxyl groups and an ether linkage. The ability to prepare concentrated stock solutions in DMSO is essential for in vitro cell-based assays, while methanol solubility facilitates analytical method development. Storage at -20°C under dry, sealed conditions is recommended to maintain compound integrity [1].

Compound Solubility Sample Preparation In Vitro Assay Development

Agistatine B: Application Scenarios


SAR Studies of Pyranacetal Inhibitors

Agistatine B is ideally suited as a tricyclic reference compound in SAR campaigns investigating the relationship between pyranacetal scaffold topology and cholesterol biosynthesis inhibition. The established X-ray crystal structure of Agistatine B provides unambiguous stereochemical information [1], enabling confident molecular docking and pharmacophore modeling studies. When compared alongside Agistatine A (bicyclic) and Agistatine D/E (varied oxidation states), Agistatine B contributes the tricyclic scaffold data point essential for understanding how ring system architecture modulates target engagement and biological activity [2].

Cholesterol Biosynthesis Pathway Studies

Agistatine B serves as a specialized tool compound for investigating cholesterol biosynthesis inhibition in the context of fungal natural product pharmacology. The compound's documented origin from Fusarium sp. FH-A 6239 [3] and its classification as a mycotoxin position it within the broader landscape of fungal secondary metabolites that modulate mammalian sterol pathways. Researchers studying the ecological and evolutionary significance of cholesterol biosynthesis inhibitors produced by fungi may utilize Agistatine B as a structurally defined representative of the pyranacetal class.

Analytical Method Development and Dereplication

Agistatine B's distinct molecular formula (C₁₁H₁₈O₄) and tricyclic structure make it a valuable reference standard for LC-MS-based dereplication studies targeting pyranacetal natural products [4]. The compound's solubility in methanol, DMSO, and acetone facilitates preparation of calibration standards for quantitative analysis . In fungal metabolomics workflows, Agistatine B can serve as a retention time and mass spectral marker for identifying structurally related agistatine analogs in complex biological extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agistatine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.